Pyrido[3,2-d]pyrimidin-4-amine
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Overview
Description
Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring with an amine group at the fourth position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Pyrido[3,2-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic effects.
Mode of Action
The compound interacts with its targets primarily through the inhibition of their enzymatic activities. For instance, it inhibits tyrosine kinases, a type of enzyme that can transfer a phosphate group from ATP to a protein in a cell. This action can lead to the activation or deactivation of the protein, affecting various cellular processes .
Biochemical Pathways
The inhibition of these targets by this compound affects multiple biochemical pathways. For example, the inhibition of tyrosine kinases can disrupt the signaling pathways they are involved in, leading to the suppression of cell proliferation and survival . Similarly, the inhibition of phosphatidylinositol-3 kinase can affect the PI3K/Akt signaling pathway, which plays a key role in cell cycle progression, survival, and metabolism .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can significantly impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antitumor activity. By inhibiting key proteins involved in cell proliferation and survival, the compound can suppress the growth of cancer cells . Some derivatives of this compound have shown pronounced antitumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis and cyclization can be affected by the nature of the acyl group and the reaction conditions . Furthermore, the compound’s lipophilicity can influence its ability to diffuse into cells, which can be affected by the lipid composition of the cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminonicotinonitrile with formamide under microwave irradiation, which facilitates the cyclization process and yields the desired this compound . Another approach involves the reaction of 2-aminonicotinonitrile with formic acid, followed by cyclization under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group at the fourth position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[3,2-d]pyrimidin-4-amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyrido[3,2-d]pyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential as a kinase inhibitor.
Pyrido[4,3-d]pyrimidine: Studied for its antimicrobial and anti-inflammatory properties.
Uniqueness
Pyrido[3,2-d]pyrimidin-4-amine is unique due to its specific arrangement of nitrogen atoms and the presence of an amine group at the fourth position. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
pyrido[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAOSOMFMODCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875233-01-5 |
Source
|
Record name | pyrido[3,2-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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